Product packaging for Methyl 2-bromo-5-(thiazol-2-YL)benzoate(Cat. No.:)

Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Cat. No.: B11790106
M. Wt: 298.16 g/mol
InChI Key: VWWUMJWUNCCXTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(thiazol-2-yl)benzoate (CAS 1823792-22-8) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a benzoate ester core functionalized with a bromo substituent and a thiazole heterocycle, making it a versatile building block for the development of more complex, bioactive molecules . Its primary research application is as a precursor in the synthesis of pharmacologically active heterocyclic compounds. Specifically, its structure allows for further functionalization to create a class of molecules known as 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives . These derivatives have been explored in scientific studies for their diverse biological activities, which include analgesic, antifungal, and antibacterial effects . The presence of both the bromine atom and the thiazole ring is crucial for the compound's utility in constructing these potential therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in molecules with significant biological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2S B11790106 Methyl 2-bromo-5-(thiazol-2-YL)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

methyl 2-bromo-5-(1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)8-6-7(2-3-9(8)12)10-13-4-5-16-10/h2-6H,1H3

InChI Key

VWWUMJWUNCCXTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=CS2)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Bromo 5 Thiazol 2 Yl Benzoate and Analogous Compounds

Preparation of Key Precursors for Thiazole (B1198619) and Benzoate (B1203000) Construction

The assembly of the target molecule necessitates the independent synthesis of two primary building blocks: a suitably substituted brominated benzoate and a thiazole ring scaffold, which may be functionalized for subsequent coupling reactions.

The preparation of brominated benzoate intermediates is a fundamental step in the synthesis of the target compound. These intermediates serve as the electrophilic partner in subsequent cross-coupling reactions. A common approach involves the direct bromination of a substituted benzoic acid or benzoate ester. For instance, the synthesis of 2-bromo-5-methoxybenzoic acid can be achieved by dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and treating it with a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in the presence of catalysts like sulfuric acid, potassium bromide, and red phosphorus. google.com This reaction selectively installs a bromine atom at the position ortho to the methoxy (B1213986) group.

Another route involves starting with a pre-functionalized aniline. For example, methyl-2-amino-5-bromobenzoate can be synthesized and then further modified. researchgate.net The amino group can be converted to other functionalities or used to direct subsequent reactions before being removed or transformed as needed for the final structure. The synthesis of substituted benzoates can also be achieved through cycloaromatization reactions, such as the tandem cycloaddition-extrusion of carbon dioxide between methyl coumalate and various alkyne dienophiles. researchgate.net

The thiazole ring is a core component of numerous biologically active compounds, and several classical and modern methods exist for its construction. benthamdirect.comnih.gov The most prominent and widely utilized method is the Hantzsch thiazole synthesis. nih.govbepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govbepls.com The simplicity and ability to introduce a variety of functional groups make the Hantzsch synthesis a versatile tool. bepls.com

Beyond the Hantzsch synthesis, other documented protocols include the Robinson–Gabriel and the Cook–Heilborn syntheses. bepls.com Modern variations and green chemistry approaches have also been developed, utilizing microwave irradiation, ultrasonic mediation, or one-pot multi-component reactions to improve yields, reduce reaction times, and minimize waste. nih.govbepls.com For instance, thiazoles can be synthesized from α-amido-β-ketoesters by reacting them with Lawesson's reagent. nih.govorganic-chemistry.org Another approach involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- or hetarenecarbodithioates. organic-chemistry.org These diverse methods provide access to a wide array of substituted thiazole scaffolds that can be tailored for specific coupling strategies. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Once the key brominated benzoate and thiazole precursors are obtained, the final step involves coupling these two fragments. Palladium-catalyzed cross-coupling reactions are the predominant methods for forming the crucial aryl-heteroaryl bond.

Palladium catalysis offers a powerful and versatile platform for constructing C-C bonds between sp²-hybridized carbon atoms, such as those in aryl and heteroaryl systems. The Suzuki-Miyaura and Stille couplings are among the most frequently employed reactions for this purpose.

The Suzuki-Miyaura coupling is a highly favored method for forming aryl-heteroaryl bonds due to the relatively low toxicity of its boron-based reagents. thieme-connect.comorganic-chemistry.org The reaction typically couples an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. In the context of synthesizing Methyl 2-bromo-5-(thiazol-2-yl)benzoate, the reaction could involve coupling a thiazoleboronic acid or ester with the methyl 2-bromo-5-halobenzoate precursor, or conversely, coupling 2-bromothiazole (B21250) with a suitable benzoate-derived boronic acid.

Reports on Suzuki-Miyaura reactions using thiazole as the boronic acid partner highlight that such reagents can be unstable and difficult to prepare. thieme-connect.com Hydrolysis and subsequent deboronation can be a significant side reaction, impacting yields. thieme-connect.com Despite these challenges, successful couplings have been achieved, particularly at the 5-position of the thiazole ring. thieme-connect.com The development of efficient protocols, including the use of microwave irradiation in aqueous media, has made the synthesis of 5-substituted thiazoles via Suzuki-Miyaura coupling more rapid and high-yielding. rsc.orgaminer.cnscispace.com

Reactant 1Reactant 2CatalystBaseSolventConditionsYield (%)
Thiazole-5-boronic esterAryl HalidePd(PPh₃)₄K₂CO₃Dioxane/H₂OMicrowaveVariable
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(dppf)Cl₂Na₂CO₃TolueneRefluxup to 95%
5-Bromothiazole derivativeArylboronic acidPd(OAc)₂/TBABK₂CO₃H₂OMicrowaveup to 98%

Data compiled from studies on analogous thiadiazole and thiazole systems. rsc.orgnih.gov

The Stille coupling presents a powerful alternative to the Suzuki-Miyaura reaction. organic-chemistry.org It involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by a palladium complex. wikipedia.org For the synthesis of the target compound, this would typically involve reacting a thiazolylstannane with the brominated benzoate precursor.

Strategies for Thiazole Ring Annulation and Functionalization

The synthesis of thiazole-containing compounds, such as this compound, relies on robust methodologies for constructing the thiazole ring and subsequently modifying it. The formation of the five-membered heterocyclic thiazole ring is a cornerstone of many synthetic routes, with functionalization strategies allowing for the introduction of various substituents to modulate the molecule's properties. numberanalytics.com Key strategies involve building the ring from acyclic precursors (annulation) and selectively substituting the formed ring (functionalization). researchgate.net

Cyclocondensation Reactions Involving Thiazole Precursors

Cyclocondensation reactions are fundamental to the formation of the thiazole core. The most prominent and widely utilized method is the Hantzsch thiazole synthesis, first described in 1887. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comresearchgate.net The process begins with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate starting materials. researchgate.net

Other notable cyclocondensation strategies include the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles. researchgate.netwikipedia.orgpharmaguideline.com Additionally, modern variations have emerged, such as the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides, expanding the toolkit for thiazole synthesis. nih.govacs.org

Table 1: Overview of Major Cyclocondensation Reactions for Thiazole Synthesis
Reaction NameReactant 1Reactant 2Typical ProductReference
Hantzsch Synthesisα-Halocarbonyl CompoundThioamide/ThioureaSubstituted Thiazole wikipedia.orgchemhelpasap.com
Cook-Heilbron Synthesisα-AminonitrileCarbon Disulfide / Dithioacids5-Aminothiazole researchgate.netpharmaguideline.com
Miyamoto-Ochiai Reaction1-Alkynyl(phenyl)-λ3-iodaneThiourea/ThioamideSubstituted Thiazole nih.gov
Regioselective Functionalization of the Thiazole Moiety

Once the thiazole ring is formed, regioselective functionalization is crucial for installing substituents at specific positions. The electronic nature of the thiazole ring dictates its reactivity; the C2 position is the most acidic and susceptible to deprotonation, C5 is relatively electron-rich, and C4 is comparatively neutral. pharmaguideline.com

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy. researchgate.net Palladium-catalyzed direct arylation is particularly effective for functionalizing the C5 position of the thiazole ring. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated thiazoles, and can proceed even in the absence of specialized ligands. acs.org Similarly, C-H arylation at the C2 position can be achieved using palladium/copper catalyst systems. researchgate.net

Alternative methods for achieving regioselectivity include metalation. The use of specific metalating agents like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) allows for the selective deprotonation at either the C2 or C5 position, depending on the reaction conditions and existing substituents. The resulting magnesiated or zincated thiazole intermediates can then react with various electrophiles to introduce a wide range of functional groups in a controlled manner. nih.gov

Table 2: Selected Methods for Regioselective Functionalization of Thiazoles
MethodTarget PositionKey Reagents/CatalystsDescriptionReference
Direct C-H ArylationC5Pd(OAc)₂, K₂CO₃, DMAPalladium-catalyzed cross-coupling of a thiazole C-H bond with an aryl halide. acs.orgnih.gov
Direct C-H ArylationC2Pd/Cu catalyst system, Bu₄NFCoupling of thiazole with aryl iodides at the C2 position. researchgate.net
Metalation-Electrophilic QuenchC2 or C5TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiClSelective deprotonation followed by reaction with an electrophile (e.g., aldehydes, alkyl halides). nih.gov

Esterification Methods for the Benzoate Group

The formation of the methyl ester group in this compound is typically achieved through esterification of the corresponding carboxylic acid, 2-bromo-5-(thiazol-2-yl)benzoic acid. The most common and classical method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgbyjus.com This reaction involves treating a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. chemistrysteps.comchemistrytalk.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. byjus.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Since the reaction is an equilibrium process, it is often driven to completion by using a large excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation. organic-chemistry.orgtcu.edu

While mineral acids are effective, modern approaches also utilize solid acid catalysts, such as zirconium/titanium oxides, which offer advantages like easier separation and potential for recycling. google.commdpi.com

Table 3: Common Catalysts and Conditions for Fischer Esterification
CatalystTypical ConditionsKey FeaturesReference
Sulfuric Acid (H₂SO₄)Excess alcohol (Methanol), refluxStrong acid, readily available, high efficiency. chemistrysteps.comtcu.edu
p-Toluenesulfonic Acid (p-TsOH)Excess alcohol, refluxSolid, easier to handle than H₂SO₄. organic-chemistry.org
Zirconium/Titanium Solid AcidMethanol, refluxHeterogeneous catalyst, reusable, environmentally benign. mdpi.com
Hafnium(IV) or Zirconium(IV) salts1:1 mixture of acid and alcoholCatalyzes direct condensation with high efficiency. organic-chemistry.org

Novel Synthetic Approaches for this compound Core Structure

Exploration of Modern Catalytic Systems

The synthesis of the thiazole-benzoate scaffold benefits significantly from modern catalysis. Transition metal catalysts, particularly those based on palladium, ruthenium, and copper, are instrumental in forming key C-C and C-N bonds. mdpi.com For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for linking the thiazole and benzoate rings.

Furthermore, the development of reusable and environmentally benign catalysts is a major focus. Nanoparticle catalysts, such as NiFe₂O₄, have been successfully employed for the one-pot synthesis of thiazole scaffolds under green conditions (e.g., ethanol/water solvent systems). acs.org Silica-supported tungstosilisic acid is another example of a reusable catalyst used for Hantzsch thiazole synthesis. mdpi.com Chemoenzymatic methods, using enzymes like trypsin, have also been developed for the synthesis of thiazole derivatives under mild conditions, showcasing the expansion of catalysis beyond traditional metal-based systems. nih.gov

Table 4: Examples of Modern Catalytic Systems in Thiazole Synthesis
Catalyst SystemReaction TypeAdvantagesReference
NiFe₂O₄ NanoparticlesOne-Pot Thiazole SynthesisReusable, green solvent system, high yield. acs.org
Silica Supported Tungstosilisic AcidHantzsch Thiazole SynthesisReusable, compatible with ultrasonic irradiation. mdpi.com
Trypsin from Porcine Pancreas (PPT)Chemoenzymatic One-Pot SynthesisMild conditions, high yields, environmentally friendly. nih.gov
Palladium-N-heterocyclic carbene (Pd-NHC) complexesDirect C-H ArylationHigh efficiency at low catalyst loadings, aerobic conditions. researchgate.net

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) represent a significant leap in synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. nih.govrsc.org This strategy is highly applicable to the synthesis of the this compound core.

A direct approach involves a three-component Hantzsch-type synthesis. For example, a substituted 2-bromo-acetyl-benzoic acid methyl ester can be reacted in one pot with thiosemicarbazide (B42300) and an aldehyde to construct a complex thiazole derivative. ijcce.ac.ir This strategy simultaneously forms the thiazole ring and introduces substituents. The synthesis of the target molecule's core could be envisioned through a one-pot condensation of methyl 2-bromo-5-(bromoacetyl)benzoate with a thioamide source. Such MCRs are characterized by high atom economy, reduced solvent usage, and simplified purification procedures. acgpubs.org The use of green catalysts acs.org or ultrasonic irradiation mdpi.com can further enhance the sustainability of these one-pot processes.

Table 5: Comparison of Synthetic Strategies
StrategyDescriptionAdvantagesDisadvantagesReference
Linear SynthesisStepwise formation of the thiazole ring, followed by esterification and other functional group manipulations.Well-established, predictable.Multiple steps, lower overall yield, more waste. chemhelpasap.commasterorganicchemistry.com
Convergent SynthesisSeparate synthesis of the thiazole and benzoate fragments, followed by a final coupling reaction.Higher overall yield, greater flexibility.May require specific coupling conditions (e.g., Pd-catalysis). acs.org
One-Pot/Multi-Component ReactionCombining three or more starting materials in a single reaction vessel to form the final core structure.High efficiency, atom economy, reduced steps and waste.Reaction optimization can be complex. acs.orgijcce.ac.iracgpubs.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Cross-Coupling Reactions Leading to the Compound

The formation of the aryl-heteroaryl bond in Methyl 2-bromo-5-(thiazol-2-yl)benzoate is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille cross-coupling reactions are two of the most prominent methods for this transformation.

Suzuki-Miyaura Coupling:

A plausible synthetic route involves the Suzuki-Miyaura coupling between a thiazole-containing boronic acid or ester and a suitably substituted methyl benzoate (B1203000). For instance, the reaction could proceed between 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (B1320677) and Methyl 2,5-dibromobenzoate. The catalytic cycle for this transformation is generally understood to proceed through a series of well-defined steps:

Transmetalation: The organoboron reagent (thiazole boronic ester) then undergoes transmetalation with the palladium(II) complex. In this step, the thiazole (B1198619) group is transferred from boron to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid derivative.

Reductive Elimination: The final step is the reductive elimination from the resulting palladium(II) intermediate, which forms the carbon-carbon bond between the thiazole ring and the benzoate ring, yielding the desired product, this compound. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A proposed catalytic cycle for the Suzuki-Miyaura synthesis of this compound is depicted below:

Suzuki-Miyaura Catalytic CycleFigure 1:

Stille Coupling:

Alternatively, a Stille coupling could be employed, reacting an organotin reagent, such as 2-(tributylstannyl)thiazole, with Methyl 2,5-dibromobenzoate. The mechanism of the Stille reaction is similar to the Suzuki coupling and involves an oxidative addition, transmetalation, and reductive elimination sequence. mdpi.comnih.gov

The key steps in the Stille coupling mechanism are:

Oxidative Addition of the aryl halide to the Pd(0) catalyst.

Transmetalation where the thiazole group is transferred from the organostannane to the palladium complex.

Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.

Insights into Thiazole Ring Formation Mechanisms

An alternative synthetic strategy involves the construction of the thiazole ring onto a pre-functionalized benzene (B151609) derivative. The Hantzsch thiazole synthesis is a classic and versatile method for achieving this. rsc.org This approach would typically involve the reaction of an α-haloketone with a thioamide.

To synthesize this compound via this route, a plausible precursor would be Methyl 2-bromo-5-(2-bromoacetyl)benzoate, which could then be reacted with thioformamide. The mechanism of the Hantzsch synthesis proceeds as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide.

Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

Dehydration: Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.

This reaction is known for its high yields and the stability of the resulting aromatic products. nih.gov

Hantzsch Thiazole Synthesis MechanismFigure 2:

Analysis of Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity:

The regioselectivity in the synthesis of this compound is a critical consideration, particularly in the synthesis of the precursors. For example, in the synthesis of Methyl 2,5-dibromobenzoate from methyl benzoate, the directing effects of the substituents on the benzene ring will determine the position of the incoming bromine atoms.

The methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, if starting from a precursor with an activating group, the regioselectivity would be directed to the ortho and para positions. Careful selection of the starting material and the reaction sequence is therefore crucial to achieve the desired substitution pattern.

In the Hantzsch synthesis, if an unsymmetrical α-haloketone is used, the issue of regioselectivity in the cyclization step can arise. However, for the synthesis of the parent thiazole ring from an α-haloacetyl group, this is not a concern.

Stereoselectivity:

For the synthesis of this compound as described, there are no chiral centers formed, and therefore, stereoselectivity is not a primary consideration in the reaction pathways discussed.

Kinetic Studies of Critical Reaction Steps

While specific kinetic data for the synthesis of this compound are not extensively documented in the literature, the kinetics of the underlying reaction types, such as the Suzuki-Miyaura coupling, have been studied in detail.

For a typical Suzuki-Miyaura reaction, the rate of reaction is influenced by several factors, including:

The nature of the palladium catalyst and ligands.

The concentration of the reactants.

The choice of base and solvent.

The reaction temperature.

Kinetic studies often reveal that the oxidative addition step is rate-limiting. The reaction rate can often be described by a rate law that is first order in both the palladium catalyst and the aryl halide.

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of a Suzuki-Miyaura reaction to form this compound.

Experiment[Aryl Bromide] (M)[Boronic Ester] (M)[Pd Catalyst] (mM)Initial Rate (M/s)
10.10.111.5 x 10-5
20.20.113.0 x 10-5
30.10.211.5 x 10-5
40.10.123.0 x 10-5

This is a hypothetical data table for illustrative purposes.

Structural Characterization and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-bromo-5-(thiazol-2-yl)benzoate, ¹H and ¹³C NMR would provide unambiguous evidence for its structure. The ¹H NMR spectrum would show distinct signals for the protons on the benzoate (B1203000) ring, the thiazole (B1198619) ring, and the methyl ester group. The chemical shifts, integration values, and coupling patterns would allow for the precise assignment of each proton.

While specific data for the target molecule is not available, the ¹H NMR spectrum of an analogue, Methyl 2-bromobenzoate , provides insight into the signals expected from the substituted benzene (B151609) ring. chemicalbook.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear in the downfield region, and the methyl ester protons appear as a singlet further upfield. chemicalbook.com

Table 1: Representative ¹H NMR Data for Analogue Methyl 2-bromobenzoate. chemicalbook.com
AssignmentChemical Shift (ppm)SolventInstrument Frequency
Aromatic H7.77CDCl₃89.56 MHz
Aromatic H7.64CDCl₃89.56 MHz
Aromatic H7.34CDCl₃89.56 MHz
Aromatic H7.30CDCl₃89.56 MHz
Methyl (-OCH₃) H3.92CDCl₃89.56 MHz

For this compound, one would expect additional signals corresponding to the thiazole ring protons, typically found in the 7-8 ppm range, with coupling constants characteristic of a five-membered heterocyclic ring.

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the target compound, key vibrational modes would include:

C=O Stretching: A strong absorption band for the ester carbonyl group, typically appearing around 1700-1730 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Bands associated with the ester linkage in the 1100-1300 cm⁻¹ region.

C-Br Stretching: This vibration typically appears in the far-infrared region, generally between 500 and 710 cm⁻¹. ijtsrd.com

Thiazole Ring Vibrations: Characteristic stretching and bending modes for the C=N and C-S bonds within the thiazole ring.

C-H Vibrations: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. ijtsrd.com

Analysis of a related compound, 2-amino-5-bromobenzoic acid , shows a C-Br stretching vibration identified at 631 cm⁻¹ in the IR spectrum and 635 cm⁻¹ in the Raman spectrum. ijtsrd.com This provides a reference point for the expected C-Br vibrational mode in this compound.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₈BrNO₂S), the exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks (M and M+2) of almost equal intensity.

The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. Data from the analogue Methyl 2-bromobenzoate shows a molecular ion (m/z 214/216) and a prominent fragment corresponding to the loss of the methoxy group (m/z 183/185). chemicalbook.com

Table 2: Key Mass Spectrometry Fragments for Analogue Methyl 2-bromobenzoate. chemicalbook.com
m/z ValueRelative Intensity (%)Proposed Fragment
214 / 21634.9 / 34.4[M]⁺ (Molecular Ion)
183 / 185100.0 / 97.8[M - OCH₃]⁺
155 / 15728.9 / 28.3[M - COOCH₃]⁺
7522.3[C₆H₃]⁺

X-ray Crystallography of this compound and Related Analogues

X-ray crystallography provides the most definitive structural information for a compound in its solid state, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into crystal packing and intermolecular interactions.

Although a crystal structure for this compound has not been reported, analysis of closely related analogues provides a clear picture of the expected molecular geometry. Studies on compounds like Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate and Methyl 5-bromo-2-hydroxybenzoate (B13816698) confirm the planarity of the central benzene ring. nih.govresearchgate.net

Table 3: Crystallographic Data for Related Analogues.
ParameterMethyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate nih.govMethyl 5-bromo-2-hydroxybenzoate researchgate.net
FormulaC₁₀H₁₂BrNO₄SC₈H₇BrO₃
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁
a (Å)6.0798 (1)3.9829 (8)
b (Å)10.7853 (3)9.0950 (19)
c (Å)19.5206 (4)12.122 (3)
β (°)90.306 (1)95.162 (9)
Volume (ų)1280.00 (5)437.33 (17)

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In the crystal structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate , weak intermolecular C-H···O interactions link molecules into centrosymmetric dimers. nih.govresearchgate.net

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate displays more diverse interactions. Here, molecules are linked by O-H···O hydrogen bonds, forming zigzag chains. researchgate.netnih.gov Furthermore, these chains are interlinked by very weak π-π stacking interactions between the benzene rings, with centroid-centroid distances measured at 3.982 (5) and 3.984 (5) Å. researchgate.netnih.gov These types of interactions would also be expected to play a role in the crystal packing of this compound, potentially involving the thiazole ring in π-π stacking.

Table 4: Intermolecular Interactions in Related Analogues.
Analogue CompoundInteraction TypeDescriptionReference
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoateC-H···O InteractionLinks molecules into centrosymmetric dimers. nih.govresearchgate.net
Methyl 5-bromo-2-hydroxybenzoateO-H···O Hydrogen BondForms zigzag chains of molecules. researchgate.netnih.gov
Methyl 5-bromo-2-hydroxybenzoateπ-π StackingWeak interactions between benzene rings with centroid-centroid distances of ~3.98 Å. researchgate.netnih.gov

Polymorphism and Co-crystallization Studies

The solid-state properties of active pharmaceutical ingredients (APIs) are of critical importance in drug development and manufacturing. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can significantly impact physical and chemical properties such as solubility, dissolution rate, stability, and bioavailability. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used crystal engineering technique to modify the physicochemical properties of an API.

A comprehensive review of the scientific literature and crystallographic databases reveals a notable absence of published studies specifically investigating the polymorphism or co-crystallization of this compound. While research exists on the crystal structures of related compounds, such as various substituted bromobenzoates and other thiazole derivatives, dedicated research into the solid-state forms of this compound itself has not been reported.

For context, studies on analogous molecules demonstrate the potential for polymorphic behavior in this class of compounds. For example, research on other thiazole-containing molecules has identified the existence of different polymorphic forms, highlighting how subtle changes in molecular conformation and intermolecular interactions can lead to different crystal packing arrangements. These studies often employ techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman) to identify and characterize different polymorphs.

Similarly, the principles of co-crystallization are well-established and could theoretically be applied to this compound. The formation of co-crystals relies on non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, between the API and a co-former. The selection of a suitable co-former is crucial and is often guided by an understanding of the functional groups present on the target molecule. The thiazole and benzoate moieties in this compound present potential sites for hydrogen bonding and other non-covalent interactions, suggesting that co-crystallization could be a viable strategy for modifying its solid-state properties.

However, without experimental data for this compound, any discussion of its specific polymorphic forms or potential co-crystals remains speculative. Future research in this area would be necessary to explore the solid-state landscape of this compound. Such studies would involve systematic screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) and a thorough characterization of any new forms discovered.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of a molecule from first principles. For Methyl 2-bromo-5-(thiazol-2-yl)benzoate, these methods can predict its geometry, electronic structure, and various energetic parameters, offering a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to determine the optimized ground-state geometry of this compound, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. These studies typically utilize hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to accurately model the molecule's electronic configuration. nih.govnih.govresearchgate.net

The electronic structure analysis provides information on the distribution of electron density and the energies of molecular orbitals. Energetic properties, including the total energy, zero-point vibrational energy, and thermodynamic parameters like enthalpy and Gibbs free energy, can also be calculated. researchgate.net This data is fundamental for assessing the molecule's stability and predicting its behavior in chemical reactions. While specific DFT studies focused solely on this compound are not extensively detailed in the public literature, the methodologies are well-established from research on related thiazole (B1198619) and benzoate (B1203000) derivatives. ekb.egufv.br

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and electronic properties of molecules. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netirjweb.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For related thiazole derivatives, calculated HOMO-LUMO gaps can range from approximately 2.0 eV to over 4.5 eV, depending on the specific molecular structure and substituent groups. researchgate.netresearchgate.net

ParameterDescriptionTypical Significance
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; represents electron-donating ability.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; represents electron-accepting ability.
Energy Gap (ΔE) (eV)ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and optical properties. A smaller gap often correlates with higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map is plotted onto the molecule's electron density surface, using a color gradient to denote different potential values. nih.gov

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen. nih.govsemanticscholar.org Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas that are favorable for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. nih.gov Green areas represent regions of neutral or near-zero potential. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen and sulfur atoms of the thiazole ring, highlighting these as potential sites for interaction.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. This compound possesses several rotatable single bonds, primarily between the phenyl and thiazole rings and involving the methyl ester group. This allows the molecule to adopt various conformations with different energies.

Computational methods are used to explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy at each step. This process helps to identify the most stable low-energy conformers (local minima on the PES) and the energy barriers to rotation (transition states). Such studies can be performed using DFT, providing insights into the preferred spatial arrangement of the molecule in the gas phase or in solution. mdpi.com The results of a conformational analysis are crucial for understanding receptor binding and other structure-dependent properties.

Simulations of Spectroscopic Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to validate experimental data or to aid in the characterization of newly synthesized compounds.

Computational Prediction of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be simulated using quantum chemical calculations, most commonly through frequency analysis within the DFT framework. ijtsrd.com Following the geometric optimization of the molecule to a minimum on the potential energy surface, the calculation of second derivatives of the energy with respect to atomic coordinates yields the harmonic vibrational frequencies. nih.gov

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical calculations can predict these chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra and providing a deeper understanding of the molecule's electronic structure.

To perform theoretical NMR chemical shift calculations for this compound, the first step would involve geometry optimization of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p). Once the optimized geometry is obtained, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

The theoretical chemical shifts (δ_calc) are then typically obtained by subtracting the calculated shielding of the nucleus of interest (σ_calc) from the shielding of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc). The resulting data would be presented in a table format, correlating the calculated chemical shifts to each unique proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)

Exploration of Noncovalent Interactions and Reactivity Descriptors

Noncovalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, a variety of noncovalent interactions, such as halogen bonding (due to the bromine atom), hydrogen bonding, and π-π stacking (involving the aromatic rings), could be anticipated. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these interactions. These analyses can reveal the strength and nature of interactions that govern the molecule's behavior in the solid state and in solution.

Table 2: Calculated Reactivity Descriptors for this compound

Descriptor Value
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value
HOMO-LUMO Gap (eV) Calculated Value
Electronegativity (χ) Calculated Value
Chemical Hardness (η) Calculated Value

While specific research on this compound is not currently available, the computational methodologies are well-established. A dedicated computational study on this compound would provide valuable data, contributing to a more comprehensive understanding of its chemical and physical properties.

Research on this compound Derivatives Limited

The investigation sought to uncover systematic chemical modifications of this compound, including alterations to its benzoate ring, substitutions on the thiazole moiety, and variations of the ester group. Furthermore, the search aimed to identify studies on the in vitro antimicrobial and anticancer activities of any such derivatives.

While there is a substantial body of research on the biological activities of the broader class of thiazole-containing compounds, which are recognized for their potential therapeutic properties, including antimicrobial and anticancer effects, the specific starting compound of this compound does not appear to be a widely studied scaffold for the development of new bioactive agents.

Consequently, information regarding its synthetic derivatives and their subsequent biological evaluation against specific microbial strains or cancer cell lines is not available in the reviewed scientific literature. Therefore, the creation of an article with the requested detailed structure and data tables is not possible based on the current body of accessible scientific research.

Synthesis and in Vitro Biological Activity Evaluation of Derivatives

In Vitro Assessment of Biological Profiles

Anti-inflammatory Properties in In Vitro Models

Thiazole (B1198619) and its fused derivatives, such as benzothiazoles, are recognized for their significant anti-inflammatory potential, often linked to their ability to inhibit key enzymes in the inflammatory cascade. sciepub.com A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. sciepub.com

Studies on various series of thiazole derivatives have demonstrated notable in vitro inhibitory activity against these enzymes. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated, and it was found that their anti-inflammatory action was primarily due to selective inhibition of the COX-1 enzyme, with an inhibitory effect superior to the reference drug naproxen. researchgate.net In another study, newly synthesized benzimidazothiazole derivatives were assessed for their activity against both COX isoforms. The results revealed potent inhibition, with compound 25 being approximately 340 times more potent than celecoxib (B62257) as a COX-1 inhibitor (IC50 value 0.044 µM vs. 15.000 µM) and 10 times more potent as a COX-2 inhibitor (IC50 value 4.52 nM vs. 40.00 nM). kurdishstudies.net Similarly, certain benzo[d]thiazol-2-amine derivatives also showed significant COX-1 and COX-2 enzyme inhibitory action, with IC50 values in the low micromolar range. nih.gov

These findings underscore that the thiazole scaffold is a viable backbone for the development of potent COX inhibitors, which are crucial for mediating anti-inflammatory responses.

Table 1: In Vitro COX Inhibition by Thiazole Derivatives

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

Beyond their anti-inflammatory effects via COX inhibition, thiazole derivatives have been investigated as inhibitors of a wide range of other enzymes. One notable target is carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. A study on fluorinated hydrazinylthiazole derivatives found them to be biocompatible and potent inhibitors of α-amylase, an enzyme relevant to diabetes management. mdpi.com

Other research has focused on monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. A series of benzofuran–thiazolylhydrazone derivatives were synthesized and evaluated as MAO inhibitors, with one compound showing highly potent and selective activity against the MAO-A isoenzyme, with an IC50 value of 0.073 µM. nih.gov

Furthermore, the thiazole scaffold has been used to develop potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. Modified analogs of 4-(thiazol-5-yl)benzoic acid have been shown to be potent inhibitors of protein kinase CK2, with IC50 values in the low nanomolar range (4.6-17 nM). nih.gov

Table 2: Inhibition of Various Enzymes by Thiazole Derivatives

Antioxidant Activity in In Vitro Assays

Many compounds containing thiazole and polyphenolic moieties have been synthesized and evaluated for their ability to counteract oxidative stress. nih.gov The antioxidant capacity of these derivatives is commonly assessed using a panel of in vitro assays, including radical scavenging and electron transfer-based methods. nih.gov

Prominent among these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In one study, a series of phenolic thiazoles demonstrated significant ABTS radical scavenging properties, with several compounds exhibiting lower IC50 values (indicating higher potency) than the standard antioxidant, ascorbic acid. rsc.org Another investigation into novel pyrido rsc.orgjptcp.comthiazine derivatives found that some compounds showed higher DPPH scavenging potential (EC50 = 32.7 µM) than ascorbic acid (EC50 = 86.58 µM). jptcp.com Similarly, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were found to possess strong ROS and ABTS radical scavenging activities. brieflands.com These results highlight the potential of the thiazole nucleus as a scaffold for developing effective antioxidant agents.

Table 3: In Vitro Antioxidant Activity of Thiazole Derivatives

Other In Vitro Bioassays (e.g., Antiviral, Anticonvulsant)

The structural versatility of the thiazole ring has led to its incorporation into compounds with a broad spectrum of other biological activities, including antiviral and anticonvulsant effects.

Anticonvulsant Activity: Several classes of thiazole and benzothiazole (B30560) derivatives have been synthesized and evaluated for their potential to treat epilepsy. A study of novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives found significant anticonvulsant effects in experimental models. The most active compound, SA 24 , showed potent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with ED50 values of 82.5 µmol/kg and 510.5 µmol/kg, respectively, proving more potent than the reference drugs phenytoin (B1677684) and ethosuximide. Other research on N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- nih.govjptcp.comthiadiazole-2,5-diamines also demonstrated promising protection against MES-induced seizures.

Antiviral Activity: Thiazole-containing compounds have been identified as inhibitors of various viruses. For example, some thiazole derivatives have shown activity against tumor cell lines and viruses in vitro. nih.gov The thiazole ring is a component of the FDA-approved antiretroviral drug Ritonavir, which is used to treat HIV, highlighting the significance of this scaffold in antiviral drug design. globalresearchonline.net

Table 4: In Vivo Anticonvulsant Activity of Thiazole Derivatives

In Vitro Antithrombotic and Hemolytic Activity Screening

The potential for thiazole derivatives to modulate platelet aggregation and blood coagulation has also been an area of investigation. Pathological platelet aggregation is a key factor in cardiovascular diseases, and antiplatelet drugs are a primary approach for prevention. rsc.org

One study identified a thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole , as a potent inhibitor of collagen-induced platelet aggregation in vitro. This compound was found to be active in human platelet-rich plasma at a concentration as low as 1 ng/ml, demonstrating greater antiplatelet activity than the reference drug flurbiprofen. jptcp.com More recent in-vitro and in-silico studies on novel thiazole derivatives found they possessed significant antiplatelet action in response to fibrinogen activation, preventing platelet stress fiber production at concentrations as low as 0.05 µM. nih.gov

Regarding safety, biocompatibility is often assessed through hemolytic activity assays, which measure the lysis of red blood cells. A study of fluorinated hydrazinylthiazole derivatives found that the synthesized compounds were biocompatible, showing minimal lysis of human erythrocytes compared to the standard Triton X-100. mdpi.com Similarly, a series of 1,2,3-triazole derivatives, another class of heterocycles, were evaluated for toxicity and did not affect the viability of platelets or red blood cells, indicating a lack of hemolytic activity. nih.gov

Table 5: In Vitro Antithrombotic and Hemolytic Activity of Thiazole Derivatives

Structure-Activity Relationship (SAR) Studies

Correlation Between Structural Modifications and In Vitro Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For thiazole derivatives, SAR studies have provided valuable insights into how specific structural features influence their biological activities.

In the context of anti-inflammatory activity , the nature and position of substituents on the benzylidene ring of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be critical. researchgate.net The activity of these compounds was dependent not only on the type of substituent but also its location on the benzene (B151609) ring. researchgate.net For benzothiazole-phenyl analogs designed as multi-target ligands, modifications to the phenyl ring and the sulfonylpiperidine moiety led to significant variations in enzyme inhibitory potency.

For enzymatic inhibition , SAR studies of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors revealed that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while increasing antiproliferative activity three to six times compared to the parent compound. nih.gov

Regarding antiproliferative activity in benzothiazole derivatives, the presence of electron-donating groups like methoxy (B1213986) was found to decrease activity, whereas electron-withdrawing groups such as nitro (NO2) or trifluoromethyl (CF3) on the N-phenyl ring generally enhanced potency. mdpi.com However, the introduction of a bromo group at the 2-position of the N-phenyl ring led to a decrease in activity. mdpi.com

Identification of Key Pharmacophoric Features for In Vitro Activity

The therapeutic potential of thiazole derivatives is intrinsically linked to their molecular structure, with specific pharmacophoric features being crucial for their biological activity. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For derivatives related to Methyl 2-bromo-5-(thiazol-2-yl)benzoate, the key pharmacophoric features identified through various in vitro studies include the thiazole ring itself, the nature and position of substituents on the associated phenyl ring, and the presence of specific functional groups that can act as hydrogen bond donors or acceptors.

The thiazole ring is a cornerstone of activity in numerous biologically active compounds, recognized for its ability to engage in various interactions with biological targets. mdpi.comresearchgate.net Its nitrogen and sulfur atoms are key features that can participate in hydrogen bonding and metal coordination. Structure-activity relationship (SAR) studies on various thiazole-containing compounds reveal that the core thiazole moiety is often essential for activity. bohrium.com

Substituents on the phenyl ring, which is attached to the thiazole core, play a critical role in modulating potency and selectivity. In the case of the parent compound, the bromo and methyl benzoate (B1203000) groups are significant. Halogen atoms like bromine can influence the compound's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity to target proteins. The position of these substituents is also vital. For instance, studies on different fluorinated 2-(4-aminophenyl)benzothiazoles showed that the position of the fluorine atom significantly affected the dose-response profiles against cancer cell lines. bohrium.com The methyl ester group can influence solubility and may be involved in hydrogen bonding or act as a point of metabolic transformation.

Research into various thiazole derivatives has provided insights into how different substitutions impact their cytotoxic activity. For example, in one study, a series of thiazole derivatives were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating how changes in substitution patterns directly affect the inhibitory concentrations (IC₅₀). mdpi.com

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Selected Thiazole Derivatives Against Cancer Cell Lines mdpi.com

Compound R Group IC₅₀ (μM) vs. MCF-7 IC₅₀ (μM) vs. HepG2
4b Br 31.5 ± 1.91 51.7 ± 3.13
4c Cl 2.57 ± 0.16 7.26 ± 0.44
5 OCOCH₃ 28.0 ± 1.69 26.8 ± 1.62

| Staurosporine (Standard) | N/A | 6.77 ± 0.41 | 8.4 ± 0.51 |

This table is interactive. You can sort the columns by clicking on the headers.

As shown in the table, the substitution of a bromo group (Compound 4b) versus a chloro group (Compound 4c) resulted in a significant difference in cytotoxic activity, with the chloro-substituted compound being markedly more potent. mdpi.com This underscores the importance of the specific halogen and its position in defining the pharmacophoric profile.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the binding of a ligand (such as a thiazole derivative) to the active site of a biological target, typically a protein or enzyme. researchgate.net This method provides critical insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-target complex, thereby guiding the rational design of more potent and selective inhibitors.

For thiazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various diseases. These studies have explored interactions with targets such as tubulin in cancer, researchgate.net bacterial enzymes like MurD and DNA gyrase for antimicrobial activity, mdpi.com and protein kinases like p56lck. biointerfaceresearch.com

A typical docking study involves computationally placing the thiazole derivative into the three-dimensional structure of the target's binding pocket. The simulation then calculates the most stable binding poses and estimates the binding energy, which correlates with the binding affinity. The analysis focuses on identifying key interactions, such as:

Hydrogen Bonds: Often involving the nitrogen atom of the thiazole ring or other suitable functional groups on the molecule with amino acid residues like serine, threonine, or lysine (B10760008) in the target protein.

Hydrophobic Interactions: Formed between the aromatic rings (thiazole and phenyl) of the ligand and nonpolar amino acid residues like valine, leucine, and phenylalanine.

Halogen Bonds: Where a halogen atom, such as the bromine in this compound, acts as an electrophilic region and interacts with a nucleophilic site on the protein.

For example, a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones as antimicrobial agents used molecular docking to investigate their binding to the active sites of E. coli MurD ligase and DNA gyrase. mdpi.com The results showed that the most active compound formed crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, explaining its potent inhibitory activity. The binding energies calculated from these simulations often correlate well with the experimentally determined biological activity. mdpi.com

Table 2: Molecular Docking Results of Thiazolopyridine Derivative 3g Against Bacterial Targets mdpi.com

Target Protein Binding Energy (kcal/mol) Inhibitory Constant (Ki) (nM) Interacting Amino Acid Residues
MurD Ligase -9.0 128.42 Arg37, Ser153, Arg379, Gly196

| DNA Gyrase | -8.2 | 449.12 | Asp73, Gly77, Arg76, Ser122 |

This table is interactive. You can sort the columns by clicking on the headers.

In another study targeting cancer, new thiazole derivatives were docked into the colchicine (B1669291) binding site of tubulin. researchgate.net The docking results revealed that the most potent compounds fit snugly into the pocket, forming hydrogen bonds and hydrophobic interactions that effectively inhibited tubulin polymerization. researchgate.net Such computational insights are invaluable for understanding the structural basis of the observed in vitro activity and for designing next-generation derivatives with improved pharmacological profiles.

Advanced Applications in Chemical Research

Utilization as Building Blocks for Complex Organic Synthesis

In the field of organic synthesis, the true value of a chemical compound is often measured by its utility as a versatile intermediate or "building block" for constructing more elaborate molecular architectures. Methyl 2-bromo-5-(thiazol-2-yl)benzoate is an exemplary scaffold, possessing multiple reactive sites that can be selectively addressed to build molecular complexity.

The primary reactive centers on the molecule are:

The Bromo Group: The bromine atom on the benzene (B151609) ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.

The Methyl Ester Group: This group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol, providing a gateway to a host of other functional groups.

The Thiazole (B1198619) Ring: The thiazole moiety is not merely a passive substituent; its nitrogen and sulfur atoms can influence the reactivity of the molecule and can also be a site for further functionalization or coordination.

A significant application for structurally related bromo-benzoate compounds is in the synthesis of complex heterocyclic systems like benzothiazines. nih.govresearchgate.net For instance, a similar intermediate, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, is used as a precursor for the synthesis of benzothiazine derivatives. nih.govresearchgate.net This highlights a pathway where the bromo-benzoate core is first modified at the 2-position and then subjected to reactions that lead to the formation of new, fused ring systems. The strategic placement of the bromine and ester groups in this compound allows for analogous synthetic strategies, enabling the construction of novel, intricate molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Synthetic Transformations
Reactive SiteReaction TypePotential Product Class
Bromo Group (C-Br)Suzuki CouplingAryl- or heteroaryl-substituted benzoates
Bromo Group (C-Br)Buchwald-Hartwig AminationN-aryl amine derivatives
Methyl Ester (-COOCH₃)HydrolysisCarboxylic acids
Methyl Ester (-COOCH₃)AmidationBenzamides
Methyl Ester (-COOCH₃)ReductionBenzyl alcohols

Design and Synthesis of Ligands for Coordination Chemistry

The thiazole ring is a well-established motif in the design of ligands for coordination chemistry. The presence of both a nitrogen and a sulfur atom provides potential coordination sites for a wide range of metal ions. In this compound, the thiazole nitrogen atom, being a Lewis basic site, is a prime candidate for metal binding.

This compound can serve as a precursor for more complex, multidentate ligands. For example, chemical modification of the ester group or substitution at the bromine position can introduce additional donor atoms, transforming the molecule from a simple monodentate scaffold into a bidentate or tridentate ligand. Research on related benzothiazole-derived structures has demonstrated their successful use in synthesizing stable metal complexes. For example, a ligand featuring a 2-(2-aminophenyl)benzothiazole core has been used to prepare octahedral Co(III) and Ru(III) complexes. biointerfaceresearch.com The synthesis involved the condensation of the benzothiazole (B30560) amine with an aldehyde to create a Schiff base, which then acts as a ligand for the metal centers. biointerfaceresearch.com

This established reactivity provides a clear blueprint for how this compound could be elaborated. The ester group at the 2-position could be converted into a hydrazide, which could then be condensed with an aldehyde or ketone to introduce a new chelating arm. This would result in ligands capable of forming stable, well-defined complexes with transition metals, which could be explored for applications in catalysis, sensing, or as therapeutic agents.

Table 2: Potential Metal Complexes and Applications
Metal IonPotential Coordination GeometryPotential Application Area
Cobalt (Co)OctahedralBiological mimics, Catalysis
Ruthenium (Ru)OctahedralPhotocatalysis, Chemotherapeutics
Copper (Cu)Tetrahedral/Square PlanarCatalysis, Antimicrobial agents
Zinc (Zn)TetrahedralFluorescent sensors, Lewis acid catalysis

Probes for Chemical Biology Investigations

The thiazole nucleus is a component of many biologically active molecules and fluorescent dyes. chim.it For instance, Thiazole Orange is a well-known DNA intercalating dye that exhibits significant fluorescence enhancement upon binding to nucleic acids. acs.org This intrinsic property of the thiazole family makes this compound an attractive starting point for the development of novel probes for chemical biology.

A chemical probe is a molecule designed to selectively interact with a biological target (like a protein or nucleic acid) and produce a measurable signal, often fluorescence. The development of such probes from this scaffold could proceed by:

Functionalization: Attaching a fluorophore or a reporter group to the molecule. This could be achieved via a cross-coupling reaction at the bromo position.

Targeting Moiety: Introducing a group that directs the molecule to a specific biological target. The thiazole ring itself, or modifications thereof, could serve this purpose.

Benzothiazole derivatives have been successfully used to construct fluorescent probes for detecting specific analytes, including metal ions, anions, and biologically relevant small molecules like thiophenols, within living cells. researchgate.net These probes often work on principles like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). researchgate.net By strategically modifying the this compound core—for example, by introducing an ortho-hydroxyl group on the benzoate (B1203000) ring to enable ESIPT—it is possible to design new "turn-on" fluorescent probes that are dark in solution but become highly emissive upon interaction with their target. researchgate.netresearchgate.net Such probes are invaluable tools for visualizing biological processes in real-time.

Exploration in Materials Science (Excluding Specific Device Applications)

The rigid, aromatic structure of this compound, combined with its reactive functional groups, makes it a candidate for incorporation into novel materials such as polymers and metal-organic frameworks (MOFs). The goal in this area is to create materials with tailored bulk properties, such as thermal stability, porosity, or specific chemical functionalities, without focusing on a particular electronic or photonic device.

The molecule can be envisioned as a monomer precursor. For example, Suzuki polycondensation, a powerful method for creating conjugated polymers, could be employed. First, the bromo-substituent would need to be converted to a boronic acid or boronic ester. A second reactive handle, such as another bromine atom, could be introduced elsewhere on the molecule. The resulting "AB-type" monomer could then be polymerized to create a polymer chain containing repeating thiazolyl-benzoate units.

Alternatively, the functional groups could be modified to participate in other polymerization reactions. The ester could be reduced to a diol, which could then be used in polyester (B1180765) or polyurethane synthesis. The thiazole ring itself can be incorporated into polymer backbones to impart specific properties. The versatility of this scaffold allows for the design of a wide range of polymeric structures with potential uses as specialty plastics, membranes, or functional composites.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-5-(thiazol-2-yl)benzoate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between methyl 2-bromo-5-boronate benzoate and 2-bromothiazole, using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture at 80–100°C. Alternatively, nucleophilic aromatic substitution (SNAr) of the bromo group with a pre-synthesized thiazole derivative under basic conditions (K₂CO₃ in DMF) is feasible. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol ensures high purity .

Q. What spectroscopic and analytical methods validate the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the methyl ester (δ ~3.9 ppm), aromatic protons (δ 7.2–8.5 ppm), and thiazole protons (δ 8.1–8.3 ppm). The bromo substituent deshields adjacent carbons in 13C NMR .
  • X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the benzoate and thiazole moieties using SHELX refinement .
  • Elemental analysis : Confirm C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group acts as a directing and leaving group. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), steric hindrance from the thiazole ring may reduce yields compared to analogous phenyl derivatives. Kinetic studies using in situ IR monitoring can optimize catalyst systems (e.g., Pd(OAc)₂/XPhos in THF at 60°C) .

Q. How to resolve contradictions in reaction yields under varying conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to assess solvent polarity (DMF vs. THF), base strength (Cs₂CO₃ vs. K₃PO₄), and temperature. For example, DMF increases SNAr efficiency but may promote ester hydrolysis. Track byproducts via LC-MS and adjust protecting groups (e.g., tert-butyl esters) if needed .

Q. What electronic effects arise from the thiazole ring on the benzoate core?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-311G**) reveal the thiazole’s electron-withdrawing nature, which lowers the LUMO energy of the benzoate, enhancing electrophilicity at the para position. Validate via UV-Vis spectroscopy (λmax shifts in polar solvents) and Hammett substituent constants .

Q. How to analyze stability and degradation pathways under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the methyl ester to carboxylic acid is the primary degradation pathway. Stabilize via lyophilization or storage under inert gas .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in crystallographic vs. computational bond lengths?

  • Methodological Answer : Compare X-ray-derived C-Br bond lengths (~1.89 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., Br⋯π contacts) influencing conformation .

Q. Why do tautomeric forms of the thiazole ring complicate spectral interpretation?

  • Methodological Answer : Thiazole tautomerism (1,3 vs. 1,2 nitrogen positions) alters NMR coupling patterns. Use variable-temperature 1H NMR (VT-NMR) in DMSO-d₆ to observe coalescence near 100°C, confirming dynamic equilibrium. Assign tautomers via NOESY correlations .

Experimental Design Tables

Parameter Suzuki Coupling SNAr Reaction
CatalystPd(PPh₃)₄ (5 mol%)None (base-driven)
SolventToluene/H₂O (3:1)DMF
Temperature80°C120°C
Yield Range60–75%45–60%
Key ByproductDebrominated benzoateEster hydrolysis product

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